Chemical Structure Analysis and Methodological Framework of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole
Chemical Structure Analysis and Methodological Framework of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole
Executive Summary
The compound 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole represents a highly functionalized heterocyclic architecture with significant potential in medicinal chemistry and drug design. By bridging a privileged bicyclic benzothiazole scaffold with a flexible 1,4-diazepane (homopiperazine) ring via a robust sulfonyl linker, this molecule achieves a precise balance of lipophilicity, aqueous solubility, and three-dimensional spatial projection. This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic methodology, comprehensive spectroscopic characterization, and its pharmacological relevance.
Structural Deconstruction & Causality
The rational design of this molecule relies on three distinct pharmacophoric elements, each selected for specific physicochemical and biological reasons:
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Benzo[d]thiazole Core: This bicyclic system acts as a lipophilic anchor. The electron-rich nature of the fused benzene and thiazole rings facilitates strong
stacking and hydrophobic interactions within target protein binding pockets[1]. -
Sulfonyl (-SO₂-) Linker: Serving as a rigid, tetrahedral hinge, the sulfonyl group directs the attached heterocycle out of the flat plane of the benzothiazole core. Furthermore, its oxygen atoms act as potent hydrogen-bond acceptors, a critical feature for interacting with metalloenzymes or kinase hinge regions.
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1,4-Diazepane Ring: The selection of a 7-membered diazepane ring over a traditional 6-membered piperazine is a calculated ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. The added methylene group introduces conformational flexibility, which alters the spatial vector of the terminal secondary amine. This structural shift modifies the basicity (pKa) of the nitrogen, often resulting in enhanced aqueous solubility and altered metabolic clearance profiles compared to more rigid analogs[2].
Pharmacophore mapping and structure-activity relationship (SAR) deconstruction.
Self-Validating Synthetic Methodology
To ensure high yield and regioselectivity, the synthesis of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole must be executed with strict protective group strategies. The protocol below is designed as a self-validating system, incorporating mandatory analytical checkpoints to prevent the propagation of side products.
Step-by-Step Protocol
Step 1: Electrophilic Sulfonylation
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Reagents: 2-Benzothiazolesulfonyl chloride (1.0 eq)[3], N-Boc-1,4-diazepane (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous Dichloromethane (DCM).
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Causality of Choices: The use of mono-Boc-protected diazepane is strictly required to prevent bis-sulfonylation or oligomerization, ensuring the reaction occurs exclusively at the N1 position. DIPEA is selected over triethylamine because its steric bulk makes it non-nucleophilic, allowing it to scavenge the HCl byproduct without competing for the highly electrophilic sulfonyl chloride.
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Procedure: Dissolve N-Boc-1,4-diazepane and DIPEA in anhydrous DCM and cool to 0°C under inert atmosphere. Slowly add 2-benzothiazolesulfonyl chloride dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.
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Validation Checkpoint: Quench a 50 µL aliquot in water and extract with ethyl acetate. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 1:1) must show complete consumption of the starting sulfonyl chloride (
) and the emergence of a single UV-active product spot ( ). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the intermediate mass [M+H]⁺ before proceeding.
Step 2: Acidic Deprotection
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Reagents: Trifluoroacetic acid (TFA), DCM.
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Procedure: Concentrate the validated intermediate and resuspend in a 1:4 mixture of TFA:DCM. Stir at room temperature for 2 hours to cleave the Boc group.
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Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield the free-base product.
Step-by-step synthetic workflow for 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole.
Spectroscopic Characterization
Accurate structural verification requires multi-nuclear NMR and mass spectrometry. The quantitative data below summarizes the expected spectroscopic profile for the purified free-base compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| 8.25 | Doublet (d) | 1H | Benzothiazole C4-H (Deshielded by adjacent N and SO₂) |
| 8.15 | Doublet (d) | 1H | Benzothiazole C7-H |
| 7.65 | Triplet (t) | 1H | Benzothiazole C5-H |
| 7.55 | Triplet (t) | 1H | Benzothiazole C6-H |
| 3.60 | Multiplet (m) | 4H | Diazepane N1-CH₂ (Directly adjacent to electron-withdrawing SO₂) |
| 3.10 | Multiplet (m) | 4H | Diazepane N4-CH₂ (Adjacent to secondary amine) |
| 1.95 | Multiplet (m) | 2H | Diazepane C-CH₂-C (Aliphatic backbone) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 165.2 | Quaternary | Benzothiazole C2 (Highly deshielded by S, N, and SO₂) |
| 152.4 | Quaternary | Benzothiazole C3a |
| 136.8 | Quaternary | Benzothiazole C7a |
| 127.5, 126.8, 124.1, 122.9 | Methine (CH) | Benzothiazole Aromatic Carbons |
| 48.5, 47.2 | Methylene (CH₂) | Diazepane N1-Carbons |
| 45.1, 44.8 | Methylene (CH₂) | Diazepane N4-Carbons |
| 28.4 | Methylene (CH₂) | Diazepane Central Aliphatic Carbon |
Table 3: Physicochemical & MS Properties
| Parameter | Value | Analytical Method |
| Molecular Formula | C₁₂H₁₅N₃O₂S₂ | High-Resolution Mass Spectrometry (HRMS) |
| Exact Mass | 297.0606 Da | ESI-TOF |
| Observed Mass [M+H]⁺ | 298.0681 m/z | LC-MS (Positive Ion Mode) |
| Topological Polar Surface Area | 83.7 Ų | Computational Estimation[3] |
Pharmacological Relevance
Benzothiazole-based sulfonamides are heavily investigated as targeted therapeutics, particularly as inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII[4]. These metalloenzymes are overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH and promote tumor survival and metastasis.
The mechanism of action relies on the sulfonyl group coordinating with the active-site zinc ion of the CA enzyme. Simultaneously, the bulky, flexible 1,4-diazepane tail extends into the solvent-exposed region of the enzyme pocket. This tail interaction is critical for achieving isoform selectivity (favoring CA IX over off-target cytosolic CA I/II), while the basic secondary amine ensures the drug remains soluble in the acidic extracellular environment of the tumor.
Proposed mechanism of action targeting Carbonic Anhydrase IX/XII in hypoxic tumors.
References
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[2] Smith, D. A. (Ed.). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of Chemical Building Blocks on ADMET. Royal Society of Chemistry. 2
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[4] Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed). 4
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[3] 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661. PubChem Database. 3
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[1] Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 1
Sources
- 1. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
